molecular formula C9H10INO2 B1587740 2-amino-3-(3-iodophenyl)propanoic Acid CAS No. 20846-38-2

2-amino-3-(3-iodophenyl)propanoic Acid

Cat. No. B1587740
CAS RN: 20846-38-2
M. Wt: 291.09 g/mol
InChI Key: BABTYIKKTLTNRX-UHFFFAOYSA-N
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Description

“2-amino-3-(3-iodophenyl)propanoic Acid” is a chemical compound with the molecular formula C9H10INO2 . It is used in laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of “2-amino-3-(3-iodophenyl)propanoic Acid” consists of a propanoic acid chain with an iodophenyl group and an amino group . The molecular weight is 291.09 g/mol .


Physical And Chemical Properties Analysis

“2-amino-3-(3-iodophenyl)propanoic Acid” is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The boiling point is approximately 388.0±37.0°C at 760 mmHg .

Scientific Research Applications

1. Radiographic Contrast Agent

2-Amino-3-(3-iodophenyl)propanoic acid has been investigated in the context of radiographic imaging. Iopanoic acid, a related compound, is used orally in cholecystography due to its excellent x-ray contrast capabilities and minimal toxicity (René & Mellinkoff, 1959). This suggests potential applications of 2-amino-3-(3-iodophenyl)propanoic acid in diagnostic imaging.

2. Synthesis of Non-Steroidal Anti-Inflammatory Drugs

The compound has been linked to the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, it's involved in the enantioselective synthesis of ibuprofen and ketoprofen, highlighting its importance in creating optically active arylpropanoic acids (Hamon, Massy-Westropp, & Newton, 1995).

3. Computational Peptidology

In computational peptidology, 2-amino-3-(3-iodophenyl)propanoic acid is used in the study of antifungal tripeptides. It assists in predicting molecular properties and structures, which is crucial for drug design processes (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

4. Radioisotope Tracer Synthesis

It has been utilized in the synthesis of precursors for radio tracers like 18F-fluorophenalanine, used in positron emission tomography (PET). This is crucial for non-invasive diagnostic imaging techniques (Pan-hon, 2015).

5. Synthesis of Amino Acids and Derivatives

The compound is also involved in the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids and derivatives. These compounds have applications in the field of pharmaceuticals and organic chemistry (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004).

6. Development of Polymeric Compounds

It contributes to the development of polymeric compounds for medical applications, like amine-treated polymers with enhanced biological activities (Aly & El-Mohdy, 2015).

7. Cancer Research

In cancer research, it's used to create new platinum complexes with potential anticancer properties, leveraging the amino acid scaffold for dual-action pharmaceutical applications (Riccardi et al., 2019).

8. Material Science

Its derivatives, like phloretic acid, are being explored as renewable building blocks in material science, particularly in the synthesis of polybenzoxazine, a thermally stable material with a wide range of applications (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Safety And Hazards

“2-amino-3-(3-iodophenyl)propanoic Acid” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use personal protective equipment .

properties

IUPAC Name

2-amino-3-(3-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABTYIKKTLTNRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401584
Record name 2-amino-3-(3-iodophenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(3-iodophenyl)propanoic Acid

CAS RN

20846-38-2
Record name 2-amino-3-(3-iodophenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Kjaer, MM Herth, AI Jensen, M Eder, AC Eder - orbit.dtu.dk
(71) Applicants: RIGSHOSPITALET [DK/DK]; Blegdamsvej 9, 2100 Copenhagen Ø (DK). UNIVERSITY OF COPENHAGEN [DK/DK]: Universitetsparken 2, 2100 Copenhagen Ø (DK), …
Number of citations: 0 orbit.dtu.dk

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